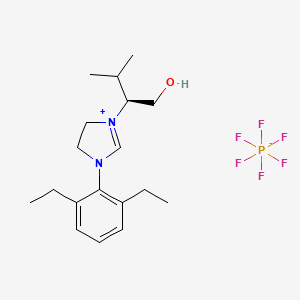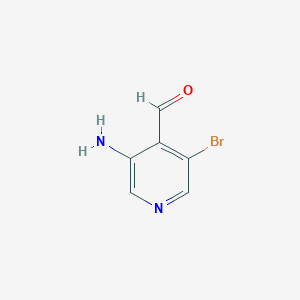
3-Amino-5-bromoisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromoisonicotinaldehyde: is an organic compound with the molecular formula C6H5BrN2O It is a derivative of isonicotinaldehyde, characterized by the presence of an amino group at the third position and a bromine atom at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromoisonicotinaldehyde typically involves the bromination of isonicotinaldehyde followed by the introduction of an amino group. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dimethylformamide (DMF). The brominated product is then subjected to an amination reaction using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Amino-5-bromoisonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic or basic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or in the presence of a base or catalyst.
Major Products:
- Oxidation products include 3-amino-5-bromoisonicotinic acid .
- Reduction products include 3-amino-5-bromoisonicotinalcohol .
- Substitution products vary depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry: 3-Amino-5-bromoisonicotinaldehyde is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including dyes and polymers .
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromoisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
3-Bromoisonicotinaldehyde: Lacks the amino group, making it less versatile in certain synthetic applications.
3-Amino-5-bromopicolinonitrile: Contains a nitrile group instead of an aldehyde, leading to different reactivity and applications.
3-Amino-5-bromobenzotrifluoride: Contains a trifluoromethyl group, which significantly alters its chemical properties and applications
Uniqueness: 3-Amino-5-bromoisonicotinaldehyde is unique due to the combination of the amino and bromine groups on the pyridine ring, which provides a balance of reactivity and stability.
Propriétés
Formule moléculaire |
C6H5BrN2O |
|---|---|
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
3-amino-5-bromopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2 |
Clé InChI |
BRFPBXWAPZSVSH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Br)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


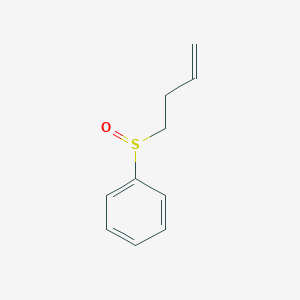
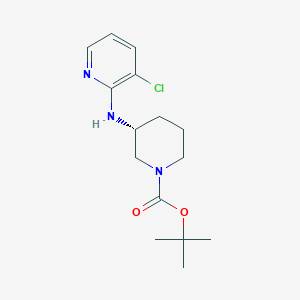
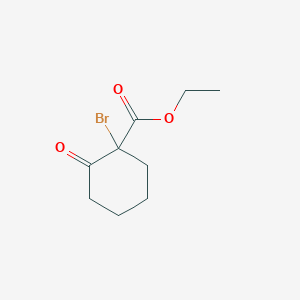

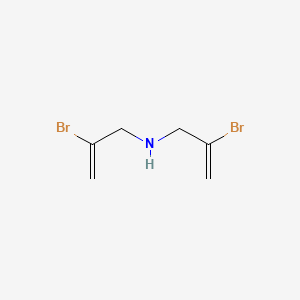
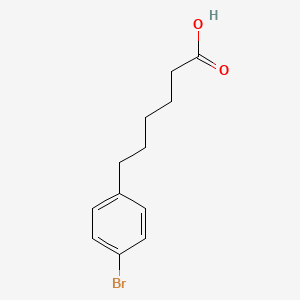

![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)


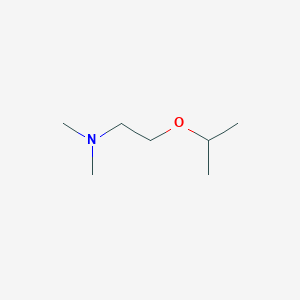
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)

